1-(1-Nitrosopiperidin-2-yl)ethanone
Description
1-(1-Nitrosopiperidin-2-yl)ethanone is a nitrosamine-containing compound characterized by a piperidine ring substituted with a nitroso (-NO) group at the 1-position and an acetyl group (-COCH₃) at the 2-position.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(1-nitrosopiperidin-2-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3 |
InChI Key |
YZDVRYXWDFPIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCN1N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Nitrosopiperidin-2-yl)ethanone typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes. These processes are designed to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Nitrosopiperidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(1-Nitrosopiperidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Nitrosopiperidin-2-yl)ethanone involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with proteins, DNA, and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
